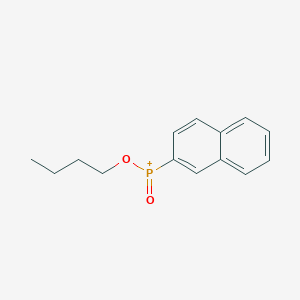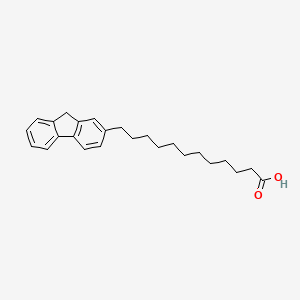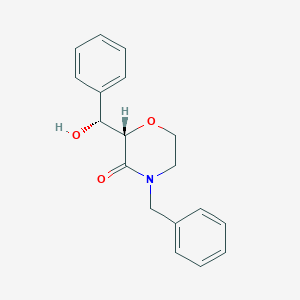
(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and hydroxybenzyl groups. The stereochemistry of the compound is crucial for its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer. The use of chiral chromatography for the separation of enantiomers is also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced back to a hydroxy group.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound.
Aplicaciones Científicas De Investigación
(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chiral properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and benzyl groups play a crucial role in these interactions, influencing the binding affinity and specificity. The pathways involved often include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-phenylmorpholine-3-one
- (2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-methylmorpholine-3-one
Uniqueness
(2S)-2-((alphaR)-alpha-Hydroxybenzyl)-4-benzylmorpholine-3-one is unique due to its specific substitution pattern and stereochemistry. The presence of both benzyl and hydroxybenzyl groups on the morpholine ring provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
800407-89-0 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
(2S)-4-benzyl-2-[(R)-hydroxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H19NO3/c20-16(15-9-5-2-6-10-15)17-18(21)19(11-12-22-17)13-14-7-3-1-4-8-14/h1-10,16-17,20H,11-13H2/t16-,17+/m1/s1 |
Clave InChI |
IIBSPZWJLYZHQR-SJORKVTESA-N |
SMILES isomérico |
C1CO[C@H](C(=O)N1CC2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
SMILES canónico |
C1COC(C(=O)N1CC2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


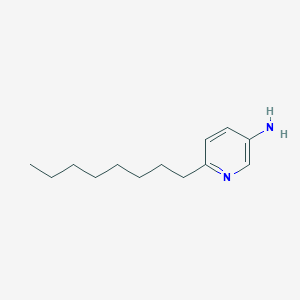
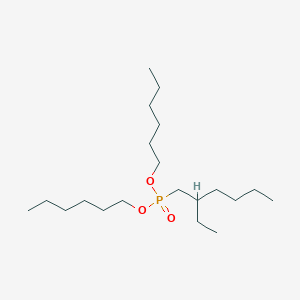
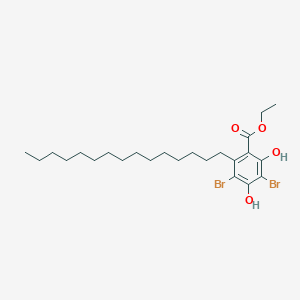
![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
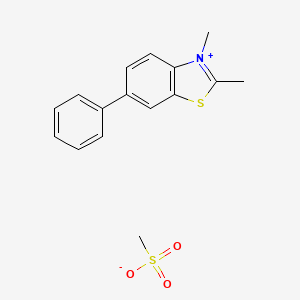
![2-Chloro-3-[2-(5-methyl-2-nitrophenyl)ethenyl]quinoline](/img/structure/B12541680.png)
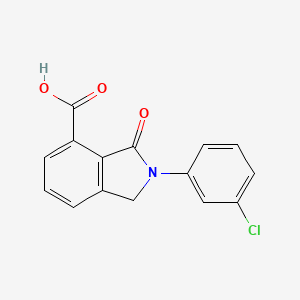
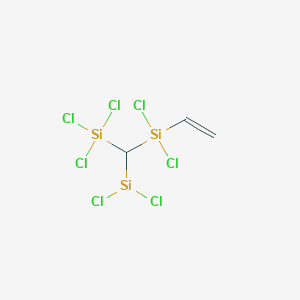
![11-{2-Ethoxy-4-[(E)-(pyridin-4-yl)diazenyl]phenoxy}undecanoic acid](/img/structure/B12541696.png)
![Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-](/img/structure/B12541705.png)
